molecular formula C11H11N5 B043364 MeIQx CAS No. 77500-04-0

MeIQx

Cat. No. B043364
CAS RN: 77500-04-0
M. Wt: 213.24 g/mol
InChI Key: DVCCCQNKIYNAKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

MeIQx is synthesized from 4-fluoro-o-phenylenediamine, resulting in a highly mutagenic compound with an overall yield of 21%. The synthesis process also allows for the introduction of a 14C-label in the final step through cyclization with [14C]cyanogen bromide, enabling further studies on its metabolic pathways in vivo (Grivas & Olsson, 1985).

Molecular Structure Analysis

MeIQx's molecular structure is characterized by its imidazo[4,5-f]quinoxaline core, which is crucial for its mutagenic properties. The compound's structure facilitates its interaction with DNA, leading to the formation of adducts that are significant in understanding its mutagenic mechanism (Yamashita et al., 1988).

Chemical Reactions and Properties

The reactivity of MeIQx is significantly influenced by its molecular structure. Acrolein has been identified as the reactive carbonyl responsible for MeIQx formation, with the reaction occurring across a wide pH range. This understanding is crucial for devising strategies to reduce MeIQx formation in foods (Hidalgo et al., 2020).

Physical Properties Analysis

MeIQx's physical properties, such as solubility and stability, are influenced by its structure and the conditions under which it is formed and stored. However, detailed studies specifically addressing the physical properties of MeIQx are limited in the current literature retrieved.

Chemical Properties Analysis

MeIQx's chemical properties include its mutagenicity and the ability to form DNA adducts, which are critical for its carcinogenic potential. Metabolic studies have shown that MeIQx is transformed into N-hydroxy-MeIQx in vivo, a process that significantly contributes to its mutagenic and carcinogenic properties (Gooderham et al., 1987).

Scientific Research Applications

1. Genotoxicity Reduction by Chlorophyll

  • Application Summary: This research aimed to determine whether chlorophyll a and b pigments in green vegetables and fruits have antigenotoxic effects against the MeIQx compound, which is frequently formed during the cooking of meat and meat products .
  • Methods of Application: The protective effects of chlorophyll a and b (0.5 and 1 M) against the heterocyclic amine compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx, 4.69 M, 9.38 M, 23.45 M) were investigated with somatic mutation and recombination test in Drosophila melanogaster . Chronic applications were performed to transheterozygous larvae with respect to two recessive genes, mwh (multiple wing hair) and flr3 (flare), by using Drosophila strains .
  • Results or Outcomes: Chlorophyll a and b were effective in reducing genotoxic effects of MeIQx by both applications on individuals and it was observed that the pretreatment method was much more effective than the simultaneous one .

2. Carcinogenicity of MeIQx

  • Application Summary: This research focused on the carcinogenicity of MeIQx, a heterocyclic amine contained in fried meat and fish .
  • Methods of Application: The study involved administering MeIQx in the diet at doses of 0, 0.001, 0.01, 0.1, 10 ppm to 1145, 21-day-old male F344 rats .
  • Results or Outcomes: The study found that MeIQx was carcinogenic in the rat liver at doses of 100 to 400 ppm . The data also suggested that bioavailability and DNA adduction by MeIQx increase linearly with increasing dose for both acute and subchronic exposures .

3. Carcinogenicity Risk of Low-Dose MeIQx

  • Application Summary: This research aimed to clarify the human risk assessment of genotoxic carcinogens by examining the low-dose carcinogenicity of MeIQx .
  • Methods of Application: A total of 885 male 21-day-old F344 rats were given MeIQx at doses of 0, 0.001 (equivalent to human daily intake), 0.01, 0.1, 1, 10, 100 ppm in powered diet for 16 weeks . The formation of MeIQx-DNA adducts and 8-Hydroxy-2’-deoxyguanosine (8-OHdG) levels in the liver were examined .
  • Results or Outcomes: The dose-response curve of genotoxic carcinogen, MeIQx, at low-dose is different from that of high-dose . The mutation frequency from 0.001 ppm to 1 ppm were same level at control group and the values for 10 ppm and 100 ppm showed significant increase compared with the control group .

4. Measurement of MeIQx Adducts with Mouse Haemoglobin

  • Application Summary: This research investigated the covalent binding of radiolabelled [14C] 2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline (MeIQx) to mouse haemoglobin in vitro and in vivo .
  • Methods of Application: The study involved the development of a capillary column gas chromatography negative ion mass spectrometry (GC-MS) assay capable of detecting MeIQx liberated from haemoglobin after acid or base hydrolysis .
  • Results or Outcomes: The results showed that levels of sulphinamide adducts of the dietary aromatic amine MeIQx, with haemoglobin, are very low . The implications for future human dosimetry of this carcinogen are discussed .

5. N-Hydroxy-MeIQx Production

  • Application Summary: This research investigated the major oxidation product of the dietary carcinogen MeIQx with human liver .
  • Methods of Application: The study involved incubation of a mixture of unlabelled MeIQx, [13C, 15N2]MeIQx and [14C]MeIQx with human hepatic microsomal fraction . The products were analysed by HPLC —thermospray mass spectrometry .
  • Results or Outcomes: The study found that N-Hydroxy-MeIQx (N-OHMeIQx) is both the major oxidation product and the major genotoxic product of MeIQx generated by microsomal fractions of human liver . The reaction is catalysed almost exclusively by CYP1A2 .

6. Dose-Response Studies of MeIQx

  • Application Summary: This research aimed to study the dose-response relationship of MeIQx at low doses .
  • Methods of Application: The study involved administering MeIQx at various doses and examining the formation of MeIQx-DNA adducts .
  • Results or Outcomes: The study found that bioavailability and DNA adduction by MeIQx increase linearly with increasing dose for both acute and subchronic exposures . These data also show that MeIQx DNA adducts are useful in predicting daily exposure and support a linear extrapolation in the risk assessment of MeIQx .

Safety And Hazards

MeIQx is a mutagenic compound and is reasonably anticipated to be a human carcinogen . It has been detected in processed food flavorings, beer, wine, and cigarette smoke . It is also one of the most abundant heterocyclic amines in a typical Western diet .

Future Directions

Research is ongoing to understand the cytotoxicity and related molecular mechanisms of MeIQx . There is also interest in finding effective inhibitors against MeIQx formation . For example, pyridoxamine has been shown to be a potential inhibitor .

properties

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1020801
Record name MeIQx
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Molecular Weight

213.24 g/mol
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Physical Description

Yellow solid; [Toronto Research Chemicals MSDS], Solid
Record name MeIQx
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Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
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Vapor Pressure

0.00000002 [mmHg]
Record name MeIQx
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Product Name

Meiqx

CAS RN

77500-04-0
Record name MeIQx
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Record name 8-Methyl-IQX
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Record name MeIQx
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Record name MeIQx
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Record name MEIQX
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Record name 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
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Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
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Melting Point

295 - 300 °C
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,360
Citations
S Murray, NJ Gooderham, AR Boobis… - …, 1989 - academic.oup.com
… analogue of MeIQx as internal standard and has a limit of detection of 5 pg MeIQx/ml urine. … While no MeIQx could be detected in urine collections made prior to meat consumption, the …
Number of citations: 116 academic.oup.com
R Sinha, N Rothman, SD Mark, S Murray… - …, 1995 - academic.oup.com
… the excretion of total unconjugated MeIQx in 66 healthy subjects. … of MeIQx/g of meat. The subjects ate 3.1–4.0 g meat/ kg body wt. Twelve-hour urine samples were collected and MeIQx …
Number of citations: 46 academic.oup.com
K Masumura, M Horiguchi, A Nishikawa… - … /Genetic Toxicology and …, 2003 - Elsevier
… In this study, the dose–response relation of MeIQx at low doses was examined using gpt delta transgenic mice. The mice were treated with 300, 30 or 3 ppm of MeIQx for 12 weeks and …
Number of citations: 40 www.sciencedirect.com
S Murray, NJ Gooderham, AR Boobis… - …, 1988 - academic.oup.com
A gas chromatographic—mass spectrometric assay has been developed for the simultaneous measurement of 2-amino-3,8-dimethylimidazo[4,5- f ]quinoxaline (MeIQx) and 2-amino-3,4…
Number of citations: 102 academic.oup.com
M Hirose, T Yamaguchi, C Lin, N Kimoto, M Futakuchi… - Cancer letters, 2000 - Elsevier
… administered 0.03% MeIQx in the diet, MeIQx together with 0.5% … elevated by the treatment with MeIQx, and further increased … have a weak co-carcinogenic influence on MeIQx-induced …
Number of citations: 184 www.sciencedirect.com
H Ohgaki, H Hasegawa, M Suenaga, S Sato… - …, 1987 - academic.oup.com
… higher in groups fed MeIQx than in control groups. The incidences of lung tumors in females fed MeIQx and of lymphomas and leukemias in both sexes fed MeIQx were also significantly …
Number of citations: 166 academic.oup.com
CE Frantz, C Bangerter, E Fultz, KM Mayer… - …, 1995 - academic.oup.com
… equivalent doses of MeIQx have been difficult to determine accurately. We report on the effect of MeIQx exposure on liver bioavailability, hepatic DNA binding and MeIQx persistence in …
Number of citations: 77 academic.oup.com
K Fujita, T Ohnishi, K Sekine, M Iigo… - Japanese journal of …, 2002 - Wiley Online Library
… (MeIQx) was investigated in F344 rats. Rats were initially treated with DEN, then placed on basal diet containing MeIQx (200 ppm) alone, MeIQx plus 2% bLF, or MeIQx … bLF with MeIQx …
Number of citations: 44 onlinelibrary.wiley.com
K Kikugawa - … Research/Fundamental and Molecular Mechanisms of …, 1987 - Elsevier
… The contents of MeIQx and 4,8-DiMeIQx in the bonito … MeIQx and 4,8-DiMeIQx. It is interesting to note that the bonito and sardine meats grilled with charring for 15 min contained MeIQx …
Number of citations: 35 www.sciencedirect.com
T Kato, K Kikugawa, H Hayatsu - Journal of Agricultural and Food …, 1986 - ACS Publications
Mutagenicity of a variety of Japanese smoked foodstuffs such as smoked salmon, herring, trout, chicken, ham, sausage, and smoked, dried mackerel products (Sababushi) was …
Number of citations: 37 pubs.acs.org

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